Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Behavior
Mella, Fasani, and Albini (2001) investigated the photochemical behavior of this compound, also known as ciprofloxacin, in water. They found that it undergoes a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation. The study also noted that the presence of sodium sulfite or phosphate changes the reaction course under neutral conditions, with reductive defluorination and degradation of the piperazine moiety occurring respectively (Mella, Fasani, & Albini, 2001).
Synthesis and Derivatives
Yadav and Joshi (2008) reported on the synthesis and spectral studies of novel ciprofloxacin derivatives. They created derivatives by reacting ciprofloxacin with thiazole/benzothiazole diazonium chloride, leading to piperazine substituted derivatives. These were further condensed with β-diketones to produce new compounds, whose structures were established through spectral studies (Yadav & Joshi, 2008).
Crystal Structure Analysis
Ravindra, Panpalia, and Jagarlapudi (2009) examined the crystal structure of a related compound, Norfloxacin. They described how hydrogen bonds assemble the molecules in a two-dimensional layered sheet structure. This study provides insight into the molecular interactions and structural details of such compounds (Ravindra, Panpalia, & Jagarlapudi, 2009).
Antimicrobial Activities
Gu et al. (2015) designed and synthesized miconazole-based ciprofloxacin hybrids with significant antimicrobial activities. They introduced antifungal fragments to ciprofloxacin, which showed promising results against Bacillus subtilis, with one derivative being more potent than the parent drug (Gu et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria .
Mode of Action
The compound interacts with its targets, DNA gyrase and topoisomerase IV, inhibiting their function . This results in the prevention of DNA replication, leading to bacterial cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of bacterial DNA, which is a crucial step in DNA replication . This leads to the cessation of bacterial growth and eventually bacterial cell death .
Pharmacokinetics
It is known that the compound is active against both gram-positive and gram-negative bacteria . The impact on bioavailability is currently unknown and further studies are needed to elucidate this.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and the death of bacterial cells . This is due to the compound’s inhibition of key enzymes involved in bacterial DNA replication .
Biochemical Analysis
Biochemical Properties
The compound interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical reactions
Cellular Effects
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . The specific effects on various types of cells and cellular processes are currently being studied.
Molecular Mechanism
The mechanism of action of this compound at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are being studied. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-2-26-19(25)14-11-23(12-3-4-12)16-10-17(22-7-5-21-6-8-22)15(20)9-13(16)18(14)24/h9-12,21H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADNHRRTXHFIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCNCC3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634520 | |
Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105404-65-7 | |
Record name | Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.